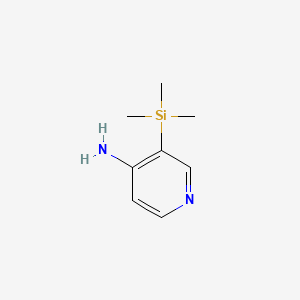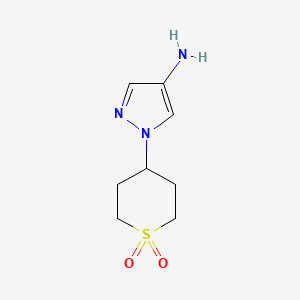![molecular formula C21H25ClO6 B579993 (1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol CAS No. 1469910-83-5](/img/no-structure.png)
(1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol, otherwise known as 1R-ACPC-D-Glucitol, is a novel compound that has recently been gaining attention for its potential applications in the scientific research field. It is a cyclic monosaccharide that has a unique structure, with a chlorine atom at the fourth position of the glucose ring. This compound has been found to have a number of interesting properties that make it a suitable candidate for a variety of applications, including synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Antidiabetic Agent
This compound is an intermediate in the synthesis of Ertugliflozin , a drug used to treat type 2 diabetes. Ertugliflozin works by inhibiting the sodium-glucose transport proteins which help reabsorb glucose into the bloodstream. By inhibiting these proteins, Ertugliflozin helps reduce the overall blood glucose level .
Pharmaceutical Research
The compound is used in pharmaceutical research, particularly in the development and testing of new drugs. Its unique structure and properties make it a valuable tool in the study of chemical reactions and interactions .
Chemical Synthesis
This compound can be used in the synthesis of other complex molecules. Its structure can act as a ‘building block’ in the creation of other compounds, making it a valuable resource in chemical synthesis .
Dapagliflozin Preparation
The compound can be used in the preparation of Dapagliflozin , another antidiabetic medication. Dapagliflozin is a sodium-glucose cotransporter 2 inhibitor, similar to Ertugliflozin .
Industrial Applications
In the industrial sector, this compound could potentially be used in the manufacture of various products due to its unique chemical properties. However, more research is needed to explore these possibilities .
Educational Purposes
In educational settings, this compound can be used to demonstrate various chemical reactions and processes. It can be a valuable tool in teaching students about organic chemistry and pharmacology .
Mecanismo De Acción
Target of Action
It is known that many compounds with similar structures have a broad spectrum of biological activities, interacting with multiple receptors .
Mode of Action
It is known that many similar compounds bind with high affinity to their targets, resulting in various biological effects .
Biochemical Pathways
Compounds with similar structures are known to influence a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The predicted boiling point is 6333±550 °C and the predicted density is 135±01 g/cm3 , which may impact its bioavailability.
Result of Action
It is known that many similar compounds have diverse biological activities .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol involves the protection and manipulation of various functional groups on starting materials to achieve the desired product.", "Starting Materials": [ "4-ethoxybenzaldehyde", "4-chlorobenzaldehyde", "D-glucose", "Sodium borohydride", "Methanol", "Acetic anhydride", "Pyridine", "Hydrochloric acid", "Sodium hydroxide", "Toluene", "Diethyl ether", "Acetone", "Hydrogen gas" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups on D-glucose with acetic anhydride and pyridine to form acetylated glucose", "Step 2: Reduction of the aldehydes on 4-ethoxybenzaldehyde and 4-chlorobenzaldehyde to form the corresponding alcohols using sodium borohydride in methanol", "Step 3: Protection of the alcohols on 4-ethoxybenzaldehyde and 4-chlorobenzaldehyde with acetic anhydride and pyridine to form acetylated alcohols", "Step 4: Condensation of the protected 4-ethoxybenzaldehyde and 4-chlorobenzaldehyde with the acetylated glucose in the presence of hydrochloric acid to form the protected intermediate", "Step 5: Removal of the acetyl groups on the protected intermediate with sodium hydroxide in methanol to form the deprotected intermediate", "Step 6: Reduction of the ketone on the deprotected intermediate with hydrogen gas in the presence of palladium on carbon to form the final product, (1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol", "Step 7: Purification of the final product using toluene and diethyl ether to obtain the desired compound" ] } | |
Número CAS |
1469910-83-5 |
Fórmula molecular |
C21H25ClO6 |
Peso molecular |
408.875 |
Nombre IUPAC |
(2R,3R,4R,5R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)20-18(25)19(26)21(28-20)17(24)11-23/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19-,20-,21-/m1/s1 |
Clave InChI |
RRYZEJFQBYDTNH-PFAUGDHASA-N |
SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(O3)C(CO)O)O)O)Cl |
Sinónimos |
Dapagliflozin Impuirty; 1R-Dapagliflozin 1,4-Ahydro Form; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





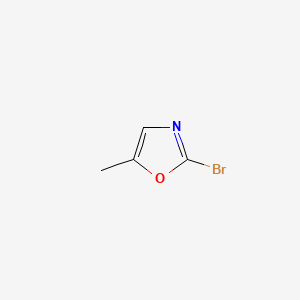
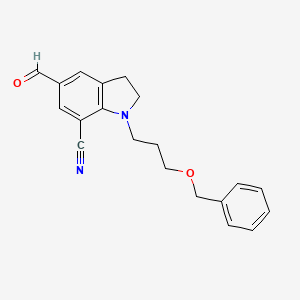
![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile;hydrochloride](/img/structure/B579920.png)

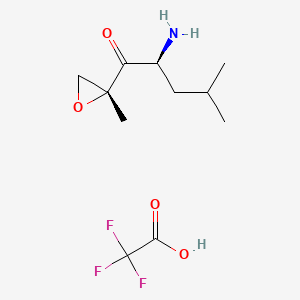
![5-[Bis[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B579929.png)
